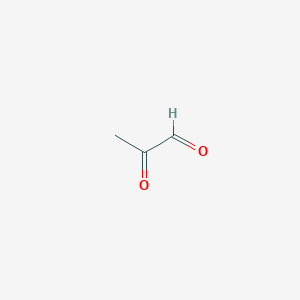
Methylglyoxal
Cat. No. B044143
Key on ui cas rn:
78-98-8
M. Wt: 72.06 g/mol
InChI Key: AIJULSRZWUXGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07029906B2
Procedure details


Methylglyoxal-containing PBS(-) solution and glutathione-containing PBS(-) solution (pH7.4) were combined to prepare solutions containing 400 μM methylglyoxal and 0, 1, 2, 4, or 8 mM glutathione. The solutions were incubated at 37° C. Samples were taken after 0, 2, 4, 8, and 24 hours; and 40 μl of 2 M perchlorate, 40 μl of 1% o-phenylenediamine, and 100 μl of 200 μM glyoxal were added to 100 μl of each sample. The mixtures were stirred, and then incubated at 25° C. for one hour. Quinoxaline derivative, which was produced by the reaction of methylglyoxal and o-phenylenediamine, was separated and quantified by HPLC using reverse-phase column according to the method of Ohmori et al. (Ohmori, S. et al., J. Chromatogr. 414: 149–155, 1987).


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two






Name

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]=[O:5])=[O:3].N[C@@H:7]([CH2:11][CH2:12][C:13]([NH:15][C@H:16]([C:19]([NH:21][CH2:22][C:23](O)=O)=O)CS)=O)C(O)=O.Cl([O-])(=O)(=O)=O.[C:31]1([NH2:38])[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[NH2:37]>C(C=O)=O>[N:15]1[C:13]2[C:22](=[CH:23][CH:7]=[CH:11][CH:12]=2)[N:21]=[CH:19][CH:16]=1.[CH3:1][C:2]([CH:4]=[O:5])=[O:3].[C:31]1([NH2:38])[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[NH2:37]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
40 μL
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)(=O)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
40 μL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
|
Name
|
|
|
Quantity
|
100 μL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)C=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixtures were stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare solutions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were incubated at 37° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after 0, 2, 4, 8, and 24 hours
|
|
Duration
|
24 h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=NC2=CC=CC=C12
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
